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Compound of Interest

Compound Name:
2-Methyl-2H-indazole-3-

carboximidamide

Cat. No.: B13171083

Get Quote

(Neutral) | MW: 174.20 g/mol

Introduction & Chemical Context
Indazole derivatives are privileged scaffolds in medicinal chemistry, appearing in kinase

inhibitors (e.g., Axitinib) and 5-HT receptor antagonists.[1] The synthesis of 2-methyl-2H-
indazole-3-carboximidamide often involves the methylation of indazole-3-carbonitrile or

carboxamide precursors.

The Critical Challenge: Alkylation of the indazole core is non-selective, typically yielding a

mixture of the 1-Methyl (1H) and 2-Methyl (2H) isomers. The 1H-isomer is thermodynamically

favored (benzenoid system), while the 2H-isomer (quinonoid resonance) is often the desired

bioactive pharmacophore but harder to isolate pure.

1-Methyl Isomer: Methyl group on Nitrogen 1 (proximal to the benzene ring).

2-Methyl Isomer: Methyl group on Nitrogen 2 (proximal to the C3-substituent).

Standard LC-MS cannot distinguish these isomers solely by mass (ngcontent-ng-

c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b13171083#bc-rfq
https://triggered.stanford.clockss.org/ServeContent?doi=10.3987%2Fcom-96-7614
https://www.benchchem.com/product/b13171083/docs?utm_src=pdf-body#application-note-analytical-characterization-of-2-methyl-2h-indazole-3-carboximidamide
https://www.benchchem.com/product/b13171083/docs?utm_src=pdf-body#application-note-analytical-characterization-of-2-methyl-2h-indazole-3-carboximidamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13171083?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


175). This protocol utilizes NOESY NMR and High-pH HPLC to ensure structural integrity.

Physicochemical Profile
Property Value (Predicted) Analytical Implication

Basicity (ngcontent-ng-

c4120160419="" _nghost-ng-

c3115686525="" class="inline

ng-star-inserted">

)

~11.2 (Amidine)

Compound is cationic at

neutral/acidic pH. Requires

buffered HPLC.

LogP 0.9 - 1.2
Moderately polar; suitable for

Reversed-Phase LC.

Solubility
High in DMSO, MeOH; Low in

non-polar solvents.

Use DMSO-d6 for NMR;

Water/ACN for LC.

UV Max ~220 nm, ~300 nm Indazole core absorption.

Protocol 1: High-Performance Liquid
Chromatography (HPLC)
Objective: Purity profiling and quantification. Challenge: The basic amidine group interacts with

residual silanols on standard C18 columns, leading to severe peak tailing. Solution: Use of a

Charged Surface Hybrid (CSH) column at low pH (Method A) or a Hybrid-Silica column at high

pH (Method B).

Method A: Acidic LC-MS (Recommended for Screening)
This method protonates the amidine, ensuring solubility, while the CSH column repels the

cationic analyte to prevent tailing.[1]

Instrument: Agilent 1290 Infinity II or equivalent UHPLC.

Column: Waters XSelect CSH C18, ngcontent-ng-c4120160419="" _nghost-ng-

c3115686525="" class="inline ng-star-inserted">
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,

(or equivalent).

Column Temp:

.

Flow Rate: 1.0 mL/min.[2]

Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1]

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Program:

Time (min) % B Event

0.0 5 Equilibration

1.0 5 Isocratic Hold

10.0 95 Linear Gradient

12.0 95 Wash

| 12.1 | 5 | Re-equilibration |

Detection:

UV: Diode Array (DAD) extracted at 254 nm and 300 nm.[1]

MS: ESI Positive Mode. Scan range 100–500

.

Target Ion:ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-

star-inserted">

.
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Fragment:ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-

star-inserted">

(Loss of

from amidine).

Method B: High pH Stability (Recommended for Impurity
Isolation)
Running at pH 10 deprotonates basic impurities, altering selectivity and improving peak shape

for preparative work.[1]

Column: Phenomenex Gemini NX-C18 or Waters XBridge C18.

Buffer: 10 mM Ammonium Bicarbonate adjusted to pH 10.0 with

.

Mobile Phase: Buffer (A) / Acetonitrile (B).[1]

Protocol 2: Nuclear Magnetic Resonance (NMR)
Objective: Definitive Regioisomer Assignment (1-Me vs 2-Me). Solvent: DMSO-

(Crucial to observe exchangeable amidine protons).

1H NMR Assignment (400 MHz, DMSO- )
Amidine Protons: Broad singlets around ngcontent-ng-c4120160419="" _nghost-ng-

c3115686525="" class="inline ng-star-inserted">

9.0 – 10.0 ppm (often 3H or 4H depending on salt form).

Indazole Aromatic: Four protons in the

7.0 – 8.2 ppm range.

N-Methyl: Singlet, 3H.[1]
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Diagnostic Shift: The N-Me chemical shift is sensitive to position.

1-Me: Typically

4.0 – 4.1 ppm.

2-Me: Typically ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline

ng-star-inserted">

4.1 – 4.3 ppm (Deshielded).

The "Gold Standard" Experiment: 1D NOE or 2D NOESY
To prove the structure is the 2-Methyl isomer, you must perform a Nuclear Overhauser Effect

(NOE) experiment.

Logic:

Irradiate N-Methyl Signal: Selectively excite the methyl singlet.

Observe Response:

1-Methyl Isomer: You will see a strong NOE enhancement of the H-7 aromatic proton (the

doublet at the "bottom" of the benzene ring). The distance is short (~2.5 Å).

2-Methyl Isomer: You will NOT see an NOE to the aromatic H-7. Instead, you may see a

weak NOE to the Amidine NH protons (if visible/slow exchange) or no aromatic NOE.[1]

NOESY Interpretation Table:

Signal Irradiated
Observation in 1-Me
Isomer

Observation in 2-Me
Isomer

N-Methyl Strong enhancement of H-7 No enhancement of H-7

| Amidine NH | No enhancement of N-Me | Possible enhancement of N-Me |

Visualization: Analytical Workflow & Isomer Logic
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The following diagram illustrates the decision tree for characterizing the compound and

differentiating the isomers.

Sample: Crude 2-Methyl-2H-indazole-3-carboximidamide

Protocol 1: LC-MS (CSH C18, pH 3) Protocol 2: 1H NMR (DMSO-d6)

Check m/z [M+H]+ = 175.1

Purity > 95%?

Match

Locate N-Me Singlet
(~4.0 - 4.3 ppm)

Run 1D NOESY / ROESY
Irradiate N-Me

Is NOE observed at H-7 (Benzene)?

Conclusion: 1-Methyl Isomer
(Undesired Regioisomer)

YES (Strong Signal)

Conclusion: 2-Methyl Isomer
(Target Compound)

NO (Signal Absent)

Click to download full resolution via product page

Figure 1: Analytical decision tree for validating the regio-chemistry and purity of the target

indazole.

Stability & Storage Protocol
Amidines are susceptible to hydrolysis to amides under strongly basic aqueous conditions or

prolonged heating.
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Storage: Store the HCl salt at

under desiccant.

Solution Stability:

Stable in DMSO-

for >48 hours (NMR).

Stable in 0.1% Formic Acid/Water for 24 hours (Autosampler).

Avoid: Storing in pH > 10 buffers for >4 hours.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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